2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid 2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid Novel inhibitor of the KRS-67LR interaction; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1043705-09-4
VCID: VC0006480
InChI: InChI=1S/C19H18N2O3S/c1-3-14(18(23)24)21-15-6-4-5-7-16(15)25-19(21)20-17(22)13-10-8-12(2)9-11-13/h4-11,14H,3H2,1-2H3,(H,23,24)
SMILES: CCC(C(=O)O)N1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.424

2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid

CAS No.: 1043705-09-4

Cat. No.: VC0006480

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.424

* For research use only. Not for human or veterinary use.

2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid - 1043705-09-4

Specification

Description Novel inhibitor of the KRS-67LR interaction; High Quality Biochemicals for Research Uses
CAS No. 1043705-09-4
Molecular Formula C19H18N2O3S
Molecular Weight 354.424
IUPAC Name 2-[2-(4-methylbenzoyl)imino-1,3-benzothiazol-3-yl]butanoic acid
Standard InChI InChI=1S/C19H18N2O3S/c1-3-14(18(23)24)21-15-6-4-5-7-16(15)25-19(21)20-17(22)13-10-8-12(2)9-11-13/h4-11,14H,3H2,1-2H3,(H,23,24)
Standard InChI Key MEOQAXDPNCPSFW-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator